

Measuring Apoptosis Induction by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

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Compound of Interest

Compound Name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide
Cat. No.: B1201579

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Application Note

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as M344, is a potent inhibitor of histone deacetylases (HDACs).^{[1][2][3]} HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This modulation of acetylation plays a crucial role in the regulation of gene expression. M344 has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines, making it a compound of significant interest for cancer research and drug development.^{[1][4][5][6]} This document provides detailed protocols for measuring apoptosis induced by M344, focusing on key cellular events such as phosphatidylserine externalization, caspase activation, and the regulation of apoptosis-associated proteins.

Mechanism of Apoptosis Induction by M344

M344 induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^{[4][7]} At lower concentrations (e.g., <

0.2 μ M), M344 can inhibit cell growth by causing a G1 phase cell cycle arrest.[4][5] However, at higher concentrations (e.g., 2 μ M), it potently triggers apoptosis.[4][5]

The apoptotic cascade initiated by M344 is characterized by the following key events:

- Activation of Initiator and Effector Caspases: M344 treatment leads to the activation of caspase-8 and caspase-9, which are key initiator caspases of the extrinsic and intrinsic pathways, respectively. This is followed by the activation of the executioner caspase, caspase-3.[4][5]
- Mitochondrial Pathway Involvement: The intrinsic pathway is engaged, as evidenced by the release of cytochrome c from the mitochondria into the cytosol.[4][5]
- Regulation of Bcl-2 Family Proteins: M344 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[4][5]
- PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, is observed following M344 treatment.[4][5]

Data Presentation

The following tables summarize quantitative data on the effects of M344 on apoptosis induction in THP-1 human leukemia cells.

Table 1: Effect of M344 on Cell Cycle Distribution of THP-1 Cells

Treatment	G0/G1 Phase (%)	S Phase (%)
Control (48h)	47.11	34.33
M344 (0.2 μ M, 48h)	83.32	6.15

Data adapted from a study on THP-1 cells, showing an increase in the G0/G1 population and a decrease in the S phase population after treatment with 0.2 μ M M344 for 48 hours.[7]

Table 2: Induction of Apoptosis in THP-1 Cells by M344

Treatment	Apoptotic Cells (%)
M344 (2 μ M, 48h)	> 95

Data from a study where treatment of THP-1 cells with 2 μ M M344 for 48 hours induced apoptosis in over 95% of the cells.[\[7\]](#)

Table 3: Time-Dependent Activation of Caspase-3 in THP-1 Cells

Treatment Duration with M344 (2 μ M)	Caspase-3 Activity (Fold Increase vs. Control)
12 hours	~2.5
24 hours	~4.0
48 hours	~5.5

Approximate fold increase in caspase-3 activity in THP-1 cells treated with 2 μ M M344 over a 48-hour period, as determined by a colorimetric assay.[\[4\]](#)

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- M344
- Cell line of interest (e.g., THP-1)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere overnight (for adherent cells). Treat the cells with the desired concentrations of M344 (e.g., 2 μ M) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours).
- Cell Harvesting:
 - Suspension cells: Gently collect the cells by centrifugation.
 - Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells, including any floating cells from the supernatant, by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

- Annexin V- / PI-: Viable cells
- Annexin V+ / PI-: Early apoptotic cells

- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

Protocol 2: Measurement of Caspase-3 Activity

This protocol quantifies the activity of the key executioner caspase, caspase-3.

Materials:

- M344-treated and control cell lysates
- Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
- Cell Lysis Buffer
- Reaction Buffer
- Microplate reader

Procedure:

- Cell Treatment and Lysis: Treat cells with M344 as described in Protocol 1. Lyse the cells using the provided Cell Lysis Buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to individual wells. Add the Reaction Buffer containing the caspase-3 substrate to each well.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

- Data Analysis: Calculate the fold increase in caspase-3 activity in the M344-treated samples compared to the untreated control.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

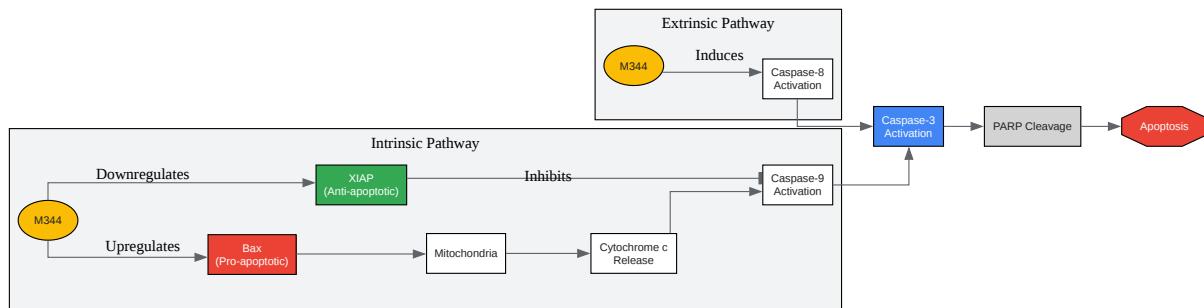
- M344-treated and control cell lysates
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-XIAP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

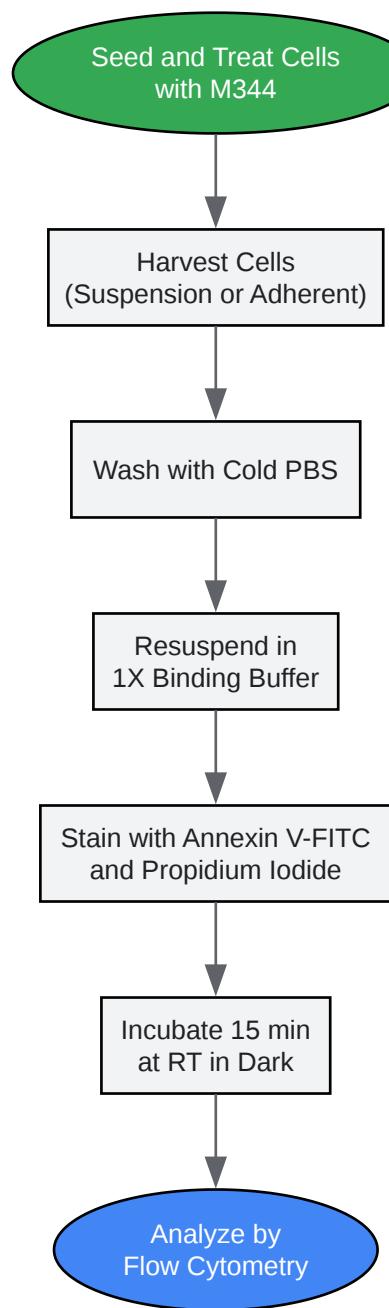
Procedure:

- Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Washing: Wash the membrane several times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane again several times with TBST.
- Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β -actin to normalize the data.

Visualizations





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